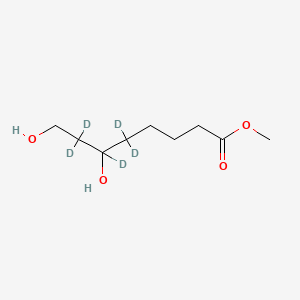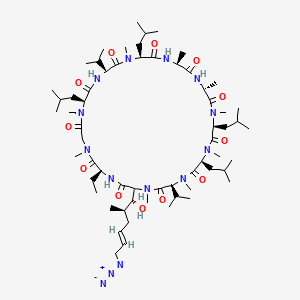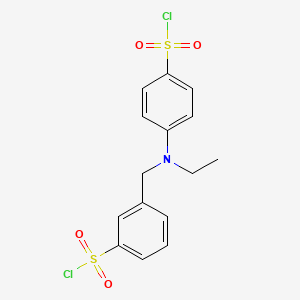![molecular formula C14H15ClN2O3S B13860646 ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)
ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorothiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to obtain 4-chlorothiophene.
Methoxylation: The 4-chlorothiophene is then reacted with methanol in the presence of a base to introduce the methoxy group, forming 4-chlorothiophen-2-yl methoxy.
Amination: The methoxylated intermediate is then subjected to amination using an appropriate amine source to introduce the amino group at the 2-position.
Carbamoylation: Finally, the amino intermediate is reacted with ethyl chloroformate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiproliferative agent.
Medicine: Research has indicated its potential use in developing new drugs for treating infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino and carbamate groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-[2-amino-4-[(4-bromothiophen-2-yl)methoxy]phenyl]carbamate: Similar structure with a bromine atom instead of chlorine.
Ethyl N-[2-amino-4-[(4-methylthiophen-2-yl)methoxy]phenyl]carbamate: Contains a methyl group instead of chlorine.
Ethyl N-[2-amino-4-[(4-nitrothiophen-2-yl)methoxy]phenyl]carbamate: Contains a nitro group instead of chlorine.
Uniqueness
Ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate is unique due to the presence of the chlorothiophene moiety, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy as an antimicrobial or anticancer agent.
Propiedades
Fórmula molecular |
C14H15ClN2O3S |
|---|---|
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C14H15ClN2O3S/c1-2-19-14(18)17-13-4-3-10(6-12(13)16)20-7-11-5-9(15)8-21-11/h3-6,8H,2,7,16H2,1H3,(H,17,18) |
Clave InChI |
QWFILVJVGIJRNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CS2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





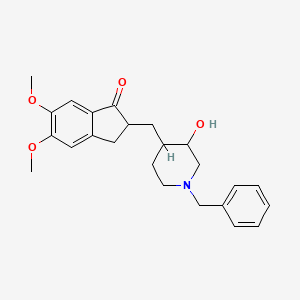

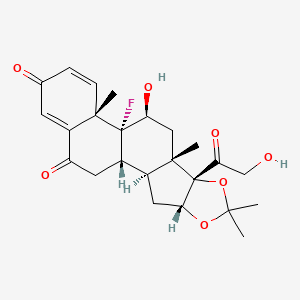
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
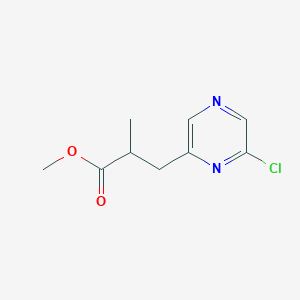
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)

